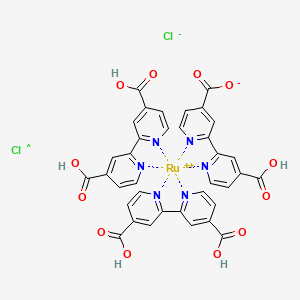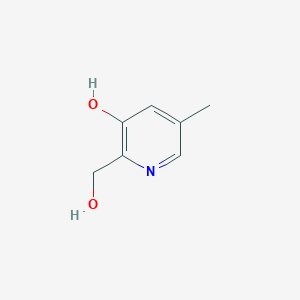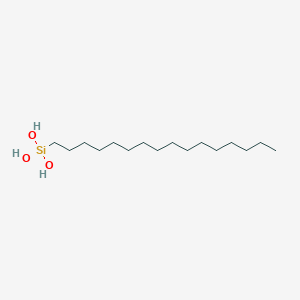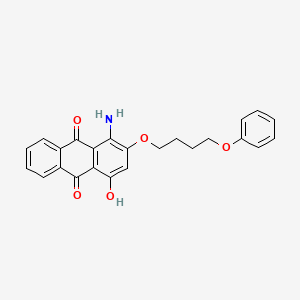
1-Amino-4-hydroxy-2-(4-phenoxybutoxy)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-4-hydroxy-2-(4-phenoxybutoxy)anthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals due to their unique chemical properties
Synthetic Routes and Reaction Conditions:
Gas Phase Fixed Bed Oxidation Method: This method involves heating anthracene in a vaporization chamber and mixing it with air in a ratio of 1:50 to 1:100.
Liquid Phase Oxidation Method: In this method, anthracene is dissolved in trichlorobenzene and reacted with nitric acid at 105-110°C.
Industrial Production Methods:
Phthalic Anhydride Method: This involves the reaction of phthalic anhydride with benzene in the presence of a silicon-aluminum catalyst at 370-470°C, resulting in the formation of the anthraquinone derivative.
Carboxyl Synthesis Method: Benzene is reacted with carbon monoxide under high pressure (4.88 MPa) and at 200°C to produce the anthraquinone compound.
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Nitric acid, potassium permanganate, and vanadium pentoxide as catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as halogens, sulfonic acids, and nitro compounds.
Major Products Formed:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of hydroquinones and other reduced derivatives.
Substitution: Formation of various substituted anthraquinone derivatives.
Scientific Research Applications
1-Amino-4-hydroxy-2-(4-phenoxybutoxy)anthracene-9,10-dione has several applications in scientific research:
Mechanism of Action
The compound exerts its effects primarily through interactions with cellular proteins and DNA. The amino and hydroxy groups facilitate binding to DNA, leading to potential disruptions in cellular processes. The phenoxybutoxy group enhances the compound’s hydrophobic interactions, allowing it to penetrate cellular membranes more effectively . These interactions can result in the inhibition of key enzymes and pathways involved in cell proliferation and survival, making it a promising candidate for anticancer research .
Comparison with Similar Compounds
1-Amino-4-hydroxy-2-phenoxyanthraquinone: Similar in structure but lacks the butoxy group, resulting in different solubility and reactivity properties.
1-Amino-4-hydroxy-2-methoxyanthraquinone: Contains a methoxy group instead of the phenoxybutoxy group, leading to variations in its chemical behavior and applications.
1-Amino-2-bromo-4-hydroxy-9,10-anthraquinone:
Uniqueness: 1-Amino-4-hydroxy-2-(4-phenoxybutoxy)anthracene-9,10-dione is unique due to the presence of the phenoxybutoxy group, which enhances its hydrophobic interactions and potential for membrane penetration. This makes it particularly valuable in applications requiring strong interactions with cellular membranes and proteins .
Properties
CAS No. |
62592-00-1 |
|---|---|
Molecular Formula |
C24H21NO5 |
Molecular Weight |
403.4 g/mol |
IUPAC Name |
1-amino-4-hydroxy-2-(4-phenoxybutoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C24H21NO5/c25-22-19(30-13-7-6-12-29-15-8-2-1-3-9-15)14-18(26)20-21(22)24(28)17-11-5-4-10-16(17)23(20)27/h1-5,8-11,14,26H,6-7,12-13,25H2 |
InChI Key |
DNIGXAQMJSGHCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCOC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


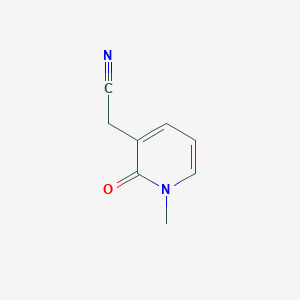


![6-Bromoimidazo[1,2-a]pyridin-2-amine; trifluoroacetic acid](/img/structure/B13130575.png)
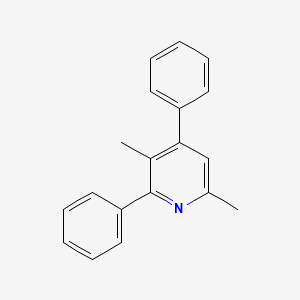
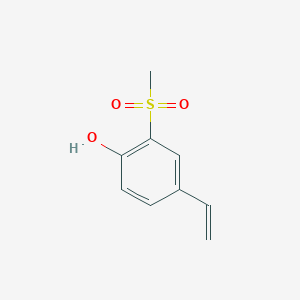
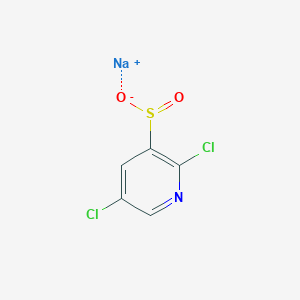
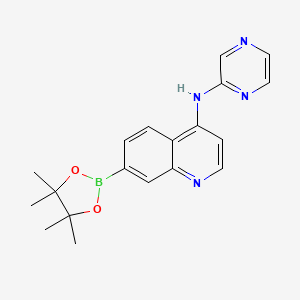
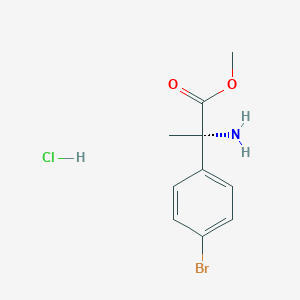

![6-Chloro-[2,4'-bipyridine]-4-carbaldehyde](/img/structure/B13130617.png)
